5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of furan, a heterocyclic organic compound, and contains a trifluoroacetamido group.
Preparation Methods
The synthesis of 5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: This compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid can be compared to other similar compounds, such as:
Furan-2-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
Trifluoroacetamido derivatives: Compounds with similar trifluoroacetamido groups but different core structures, leading to variations in their chemical and biological activities.
Other furan derivatives: Compounds with different substituents on the furan ring, which can significantly alter their reactivity and applications.
Properties
IUPAC Name |
5-[[(2,2,2-trifluoroacetyl)amino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(15)12-3-4-1-2-5(16-4)6(13)14/h1-2H,3H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRJAMIEMSKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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